molecular formula C25H22N2O5 B6490414 N-(2,5-dimethoxyphenyl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide CAS No. 888464-93-5

N-(2,5-dimethoxyphenyl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide

Cat. No. B6490414
CAS RN: 888464-93-5
M. Wt: 430.5 g/mol
InChI Key: ZTXABFUXCGMVTL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide, or DMMBBFC, is a synthetic compound with a variety of applications in scientific research. It is a derivative of benzofuran and has a molecular weight of 299.37 g/mol. It has been used in numerous studies for its unique properties and its potential for use in a wide range of laboratory experiments. In

Scientific Research Applications

DMMBBFC has been used in a variety of scientific research studies. It has been studied for its potential as a therapeutic agent, as an anticancer agent, and as an antioxidant. It has also been studied for its ability to inhibit the activity of certain enzymes, such as matrix metalloproteinase-2 (MMP-2) and cyclooxygenase-2 (COX-2). Additionally, it has been used in studies of the regulation of gene expression and in the development of new drugs.

Mechanism of Action

The mechanism of action of DMMBBFC is not yet fully understood. However, it is thought that it may act on several different targets. It is believed to bind to MMP-2 and COX-2, which are enzymes involved in inflammation and cancer. Additionally, it is thought to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMMBBFC have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as MMP-2 and COX-2, which are involved in inflammation and cancer. Additionally, it has been shown to inhibit the activity of certain transcription factors, which are involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using DMMBBFC in laboratory experiments is its versatility. It can be used in a variety of experiments, from therapeutic studies to drug development. Additionally, it is relatively easy to synthesize and can be separated from byproducts using column chromatography. The main limitation is that its mechanism of action is not yet fully understood, so its effects may not be predictable.

Future Directions

The potential of DMMBBFC for use in laboratory experiments is vast, and there are many possible future directions for research. These include further studies into its mechanism of action, its potential as a therapeutic agent, and its ability to inhibit the activity of certain enzymes. Additionally, further studies could be conducted into its effects on gene expression and its potential as an anticancer agent. Finally, further research could be conducted into its ability to act as an antioxidant and its potential for use in drug development.

Synthesis Methods

DMMBBFC has been synthesized in a variety of ways, but the most common method is a two-step process. The first step involves the condensation of 2,5-dimethoxyphenol with 2-methylbenzamide in the presence of a base (such as pyridine or K2CO3) and a catalyst (such as PdCl2 or Pd/C). The resulting product is then treated with benzofuran-2-carboxylic acid in the presence of a base (such as K2CO3) and a catalyst (such as PdCl2 or Pd/C). The reaction yields a mixture of the desired product and byproducts, which can be separated by column chromatography.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-15-8-4-5-9-17(15)24(28)27-22-18-10-6-7-11-20(18)32-23(22)25(29)26-19-14-16(30-2)12-13-21(19)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXABFUXCGMVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

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